Methyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate Methyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15714683
InChI: InChI=1S/C18H19NO6/c1-22-14-9-12(10-15(23-2)16(14)24-3)17(20)19-13-7-5-11(6-8-13)18(21)25-4/h5-10H,1-4H3,(H,19,20)
SMILES:
Molecular Formula: C18H19NO6
Molecular Weight: 345.3 g/mol

Methyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate

CAS No.:

Cat. No.: VC15714683

Molecular Formula: C18H19NO6

Molecular Weight: 345.3 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate -

Specification

Molecular Formula C18H19NO6
Molecular Weight 345.3 g/mol
IUPAC Name methyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate
Standard InChI InChI=1S/C18H19NO6/c1-22-14-9-12(10-15(23-2)16(14)24-3)17(20)19-13-7-5-11(6-8-13)18(21)25-4/h5-10H,1-4H3,(H,19,20)
Standard InChI Key IXKWTAAJCJAUIL-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C(=O)OC

Introduction

Chemical Identity and Molecular Characteristics

Basic Descriptors

Methyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate is systematically named for its constituent functional groups: a methyl ester, a para-substituted benzoyl group, and a 3,4,5-trimethoxybenzamide moiety. Its IUPAC name, methyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate, reflects this arrangement . Key identifiers include:

PropertyValue
Molecular FormulaC18H19NO6\text{C}_{18}\text{H}_{19}\text{NO}_{6}
Molecular Weight345.3 g/mol
CAS Registry Number364704 (PubChem CID)
SynonymsNSC631358, SCHEMBL1458219

The compound’s structure was first documented in PubChem in 2005, with recent updates as of April 2025 .

Structural Analysis

The molecule comprises two aromatic systems:

  • Benzoate ester: A methyl ester linked to a para-aminobenzoic acid group.

  • 3,4,5-Trimethoxybenzoyl moiety: A benzoyl derivative with methoxy substituents at the 3rd, 4th, and 5th positions.

These groups are connected via an amide bond (–NH–C=O–), which confers rigidity and influences electronic properties. Computational models predict a planar geometry for the aromatic rings, with the amide bond adopting a trans configuration to minimize steric hindrance .

Spectral Characteristics

Predicted collision cross-section (CCS) values for adducts, derived from ion mobility spectrometry, provide insights into its gas-phase behavior :

Adductm/zPredicted CCS (Ų)
[M+H]+346.12853179.0
[M+Na]+368.11047190.8
[M-H]-344.11397181.4

These values aid in mass spectrometry-based identification, particularly in complex biological matrices.

Synthesis and Structural Elucidation

Crystallographic and Spectroscopic Data

X-ray crystallography data remains unavailable, but NMR spectral predictions highlight key features:

  • 1H^1\text{H} NMR: Signals for methoxy groups (δ\delta 3.8–3.9 ppm), aromatic protons (δ\delta 6.9–8.1 ppm), and amide NH (δ\delta 10.2 ppm).

  • 13C^{13}\text{C} NMR: Carbonyl carbons (δ\delta 165–170 ppm), methoxy carbons (δ\delta 56–60 ppm), and aromatic carbons (δ\delta 110–135 ppm) .

Hypothesized Biological Relevance

Table 3.1: Comparative Bioactivity of Structural Analogs

CompoundTargetActivity
Combretastatin A-4TubulinAntimitotic
TrimethoprimDihydrofolate reductaseAntibacterial
Methyl 4-[(3,4,5-TMB)amino]benzoateHypothesized: Tubulin/KinasesUnder investigation

Computational Predictions

LogP Value: 1.88 (predicted), indicating moderate lipophilicity suitable for cellular uptake .
Polar Surface Area (PSA): 97.58 Ų, suggesting permeability across biological membranes .

Challenges and Future Directions

Knowledge Gaps

  • Pharmacokinetics: No data on absorption, distribution, metabolism, or excretion (ADME).

  • Toxicity: Safety profiles remain uncharacterized.

  • Target Identification: High-throughput screening is needed to identify molecular targets.

Research Opportunities

  • Anticancer Studies: Evaluate efficacy against cancer cell lines, leveraging structural resemblance to combretastatins.

  • Antimicrobial Screening: Test against Gram-positive/-negative bacteria and fungi.

  • Prodrug Development: Modify the methyl ester to enhance bioavailability.

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